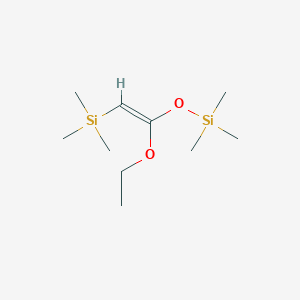

Trimethylsilylketene Ethyl Trimethylsilyl Acetal

Overview

Description

Trimethylsilylketene Ethyl Trimethylsilyl Acetal is a biochemical used for proteomics research . It is also known by other names such as 1-ethoxy-1-(trimethylsiloxy)-2-(trimethylsilyl)ethene .

Synthesis Analysis

The synthesis of Trimethylsilylketene Ethyl Trimethylsilyl Acetal involves several precursors including Chlorotrimethylsilane, Ethyl (trimethylsilyl)acetate, tert-Butyldimethylsilyl chloride, and Trimethylsilyl acetylene . The synthesis process has been documented in various literature .Molecular Structure Analysis

The molecular formula of Trimethylsilylketene Ethyl Trimethylsilyl Acetal is C10H24O2Si2 . The exact mass is 232.13100 .Physical And Chemical Properties Analysis

Trimethylsilylketene Ethyl Trimethylsilyl Acetal has a molecular weight of 232.46700 . It has a density of 0.857g/cm3 . The boiling point is 194.679ºC at 760 mmHg . The flash point is 61.373ºC .Scientific Research Applications

Membrane Technology

Membranes based on poly[(1-trimethylsilyl)-1-propyne], a compound related to Trimethylsilylketene Ethyl Trimethylsilyl Acetal, have been studied for their application in liquid-liquid separation. These membranes have been shown to be effective in the pervaporation recovery of organic products from fermentation broths, such as the preparation of bioethanol and biobutanol, and in the nanofiltration separation of organics. The study indicates that synthesis conditions, molecular-mass characteristics, and chain microstructure significantly influence the properties of these membranes, suggesting their potential in chemical separation processes and environmental applications (Volkov, Volkov, & Khotimskiǐ, 2009).

Catalytic Acetalization

The catalytic acetalization of bio-renewable glycerol to produce fuel additives has been reviewed, with a focus on innovative and potential technologies for sustainable production. This process, relevant to Trimethylsilylketene Ethyl Trimethylsilyl Acetal, involves acid-catalyzed reactions with aldehydes and ketones, evaluated comprehensively in the field. Supported heterogeneous catalysts, such as zeolites and metal-based catalysts, have shown promise in this application, indicating the compound's relevance in producing environmentally friendly fuel additives (Talebian-Kiakalaieh et al., 2018).

Cellulose Modification

Research into the chemical modification of cellulose using ionic liquids as reaction media has highlighted the potential for silylation reactions, where compounds like Trimethylsilylketene Ethyl Trimethylsilyl Acetal could play a role. These modifications, conducted under mild conditions, have led to the development of various cellulose derivatives, demonstrating the compound's utility in material science and engineering (Heinze et al., 2008).

Process Intensification in Chemical Production

The review on process parameters of various process intensification techniques for ethyl acetate production touches upon the relevance of compounds like Trimethylsilylketene Ethyl Trimethylsilyl Acetal in enhancing chemical production processes. Techniques such as reactive distillation and microwave reactive distillation have been explored, showing the potential for efficiency improvements in the production of chemicals like ethyl acetate, which is essential in various industrial applications (Patil & Gnanasundaram, 2020).

properties

IUPAC Name |

[(E)-1-ethoxy-2-trimethylsilylethenoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si2/c1-8-11-10(9-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJZWNZEYBPGIQ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C\[Si](C)(C)C)/O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylsilylketene Ethyl Trimethylsilyl Acetal | |

CAS RN |

65946-56-7 | |

| Record name | Trimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does trimethylsilylketene ethyl trimethylsilyl acetal interact with carbonyl compounds in the synthesis of α,β-unsaturated carboxylic esters?

A1: While the provided abstracts don't delve into the detailed mechanism, they highlight that trimethylsilylketene ethyl trimethylsilyl acetal reacts with various carbonyl compounds in the presence of a Lewis base catalyst, such as acetate salts [, ]. This suggests a nucleophilic addition mechanism where the Lewis base activates the carbonyl compound, making it more susceptible to attack by the electron-rich trimethylsilylketene ethyl trimethylsilyl acetal. This leads to the formation of a new carbon-carbon bond and subsequent elimination of trimethylsilyl groups, yielding the desired α,β-unsaturated carboxylic ester.

Q2: What are the key advantages of using trimethylsilylketene ethyl trimethylsilyl acetal in this specific synthesis compared to other methods?

A2: The research emphasizes the "highly useful" nature [] and "convenience" [] of this method. The abstracts specifically mention achieving "high yields" and "excellent E stereoselectivity" under "mild conditions" []. This suggests several advantages over potential alternative methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)